molecular formula C8H10ClNS B13530087 (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine

(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine

Cat. No.: B13530087
M. Wt: 187.69 g/mol
InChI Key: INEMJBJVSNDSTL-UHFFFAOYSA-N
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Description

(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C8H10ClNS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopropyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized with a chlorine atom at the 4-position. This can be done using chlorinating agents like thionyl chloride or sulfuryl chloride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through nucleophilic substitution reactions using amine precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The chlorine atom on the thiophene ring can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorothiophen-2-yl)methanamine: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    (2-Chloropyridin-4-yl)(cyclopropyl)methanamine: Contains a pyridine ring instead of thiophene, leading to variations in electronic properties and reactivity.

Uniqueness

(2-(4-Chlorothiophen-2-yl)cyclopropyl)methanamine is unique due to the combination of the cyclopropyl group and the chlorinated thiophene ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

[2-(4-chlorothiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10ClNS/c9-6-2-8(11-4-6)7-1-5(7)3-10/h2,4-5,7H,1,3,10H2

InChI Key

INEMJBJVSNDSTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC(=CS2)Cl)CN

Origin of Product

United States

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